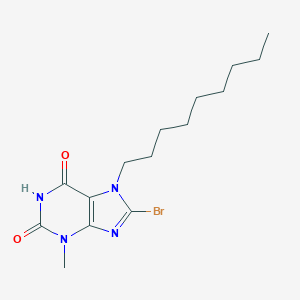
1-(4-Ethoxyphenyl)sulfonyl-2-methylimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxyphenyl)sulfonyl-2-methylimidazole is a chemical compound that belongs to the class of sulfonyl imidazoles. It is a white to off-white crystalline powder that is soluble in organic solvents. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Ethoxyphenyl)sulfonyl-2-methylimidazole is not fully understood. However, it is believed to act by binding to the active site of the target enzyme and inhibiting its activity. The sulfonyl group in the compound is known to form strong hydrogen bonds with the amino acid residues in the active site of the enzyme, thereby blocking its activity.
Biochemical and Physiological Effects:
1-(4-Ethoxyphenyl)sulfonyl-2-methylimidazole has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the intraocular pressure in glaucoma patients by inhibiting the activity of carbonic anhydrase. It has also been found to exhibit neuroprotective effects by inhibiting the activity of cholinesterase and monoamine oxidase. These effects make it a potential candidate for the development of drugs for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-Ethoxyphenyl)sulfonyl-2-methylimidazole in lab experiments is its high potency and selectivity towards the target enzyme. This makes it an ideal tool for studying the mechanism of action of the target enzyme and for developing new drugs that target the enzyme. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-Ethoxyphenyl)sulfonyl-2-methylimidazole. One of the potential areas of research is the development of new drugs for the treatment of glaucoma and other diseases that involve the inhibition of carbonic anhydrase. Another area of research is the development of new drugs for the treatment of Alzheimer's disease and other neurodegenerative diseases that involve the inhibition of cholinesterase and monoamine oxidase. Additionally, the compound can be further modified to improve its solubility and selectivity towards the target enzyme, which can lead to the development of more potent drugs.
Synthesemethoden
The synthesis of 1-(4-Ethoxyphenyl)sulfonyl-2-methylimidazole can be achieved through several methods. One of the most common methods is the reaction of 1-methylimidazole with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and yields the desired product in good to excellent yields.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethoxyphenyl)sulfonyl-2-methylimidazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, cholinesterase, and monoamine oxidase. These enzymes play critical roles in various physiological processes and are involved in the pathogenesis of several diseases such as Alzheimer's disease, glaucoma, and cancer.
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-2-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-17-11-4-6-12(7-5-11)18(15,16)14-9-8-13-10(14)2/h4-9H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYQSRPNYPIHIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B512531.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]isonicotinohydrazide](/img/structure/B512537.png)





![4-[(2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B512599.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512603.png)


![6-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-hexanoic acid](/img/structure/B512611.png)